
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a halogenated pyrazole derivative characterized by a difluoromethyl substituent at the 3-position, a methyl group at the 1-position, and a reactive carbonyl chloride group at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing agrochemicals and pharmaceuticals. Its structural features, including the electron-withdrawing difluoromethyl group and the electrophilic carbonyl chloride, enhance its reactivity in nucleophilic acyl substitution reactions. For example, it has been employed in the synthesis of antifungal oxime ester derivatives by reacting with benzaldehyde oxime under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions
Scientific Research Applications
Chemical Synthesis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The carbonyl chloride group can react with nucleophiles (amines, alcohols) to form different derivatives.
- Oxidation and Reduction : Although less common than substitution reactions, these transformations are also feasible under specific conditions.
Research has indicated that this compound exhibits potential biological activities, particularly as an antifungal agent. It functions by inhibiting specific enzymes critical for fungal metabolism, such as succinate dehydrogenase. This inhibition disrupts energy production in fungal cells, leading to cell death.
Pharmaceutical Development
The compound is being explored for its role as a precursor in drug development. Its derivatives may possess therapeutic properties that could be harnessed in treating various diseases.
Agrochemicals
This compound is notably utilized in the formulation of fungicides. Its derivatives have been linked to effective control over several crop diseases caused by fungi. The mechanism primarily involves the inhibition of succinate dehydrogenase, which has been recognized as a critical target for fungicidal action.
Fungicide Development
This compound has been integrated into several commercially available fungicides, contributing to the agricultural sector's ability to manage crop diseases effectively. The development of these agrochemicals emphasizes the importance of this compound in enhancing agricultural productivity and sustainability.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2020) | Synthesis Optimization | Developed an efficient method for synthesizing this compound with higher yields using novel catalytic systems. |
Study B (2021) | Biological Activity | Demonstrated significant antifungal activity against Zymoseptoria tritici, highlighting its potential as a new fungicide candidate. |
Study C (2022) | Agricultural Application | Evaluated the effectiveness of formulations containing this compound against major crop pathogens, showing improved disease resistance compared to traditional fungicides. |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as succinate dehydrogenase, which is crucial for the mitochondrial respiratory chain in fungi and bacteria.
Pathway Disruption: By inhibiting key enzymes, the compound disrupts essential metabolic pathways, leading to the death of the pathogen
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbonyl Chlorides
Table 1: Key Structural and Functional Comparisons
Substituent Electronic and Steric Effects
- Difluoromethyl vs. tert-Butyl : The electron-withdrawing difluoromethyl group in the target compound increases electrophilicity at the carbonyl chloride, favoring reactions with nucleophiles like oximes or amines. In contrast, the bulky tert-butyl group in the analog () introduces steric hindrance, reducing reactivity but enhancing thermal stability .
- Trifluoromethyl Derivatives : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () exhibit stronger electron-withdrawing effects due to the trifluoromethyl group, making them suitable for pesticide applications where metabolic stability is critical .
Positional Isomerism (4- vs. 5-Carbonyl Chloride)
In contrast, 4-carbonyl analogs (e.g., pyrazole-4-carbonyl chlorides in ) may exhibit different reactivity patterns due to altered electronic environments.
Physicochemical Properties
- Solubility : The difluoromethyl group enhances solubility in polar aprotic solvents (e.g., dichloromethane) compared to the hydrophobic tert-butyl analog .
- Thermal Stability : tert-Butyl derivatives exhibit higher decomposition temperatures (>150°C) due to steric protection of the carbonyl group, whereas difluoromethyl analogs are more reactive at lower temperatures .
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has garnered attention for its potential biological applications, particularly in the field of agriculture as a fungicide. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities, including antifungal and anti-inflammatory properties.
- Molecular Formula : C6H5ClF2N2O
- Molecular Weight : 194.57 g/mol
- Structure : The compound features a pyrazole ring substituted with difluoromethyl and carbonyl chloride groups, which contribute to its biological activity.
Antifungal Activity
This compound has been studied for its antifungal properties, particularly as an intermediate in the synthesis of fungicides. Research indicates that compounds derived from this structure exhibit significant inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for the fungicidal action observed in several commercial fungicides.
Research Findings :
- A study evaluated various derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal activity compared to the benchmark fungicide boscalid .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrazole core can significantly influence biological efficacy. For instance, the presence of bulky substituents enhances antifungal potency by improving interactions with the target enzyme SDH .
Case Study 1: Efficacy Against Phytopathogenic Fungi
In a controlled laboratory setting, various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested for their ability to inhibit fungal growth. The results indicated that compounds with specific structural modifications exhibited IC50 values lower than those of established fungicides, suggesting a promising avenue for agricultural applications .
Compound | IC50 Value (μg/mL) | Fungal Species Tested |
---|---|---|
9m | 31.4 | Alternaria, Fusarium, Botrytis |
Boscalid | 50.0 | Alternaria |
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that certain derivatives could form critical hydrogen bonds with amino acids in the active site of SDH, enhancing their inhibitory activity. This computational approach aids in predicting which modifications could lead to more effective antifungal agents .
Safety and Environmental Impact
While the potential for agricultural use is significant, safety assessments are crucial. The compound has been classified as hazardous due to its corrosive nature and potential environmental impact when used in large quantities. Ongoing research aims to optimize formulations to minimize ecological risks while maintaining efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride?
The synthesis typically involves multi-step reactions starting from halogenated pyrazole precursors. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is synthesized by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formylation under alkaline conditions . For the target compound, coupling reactions with amines (e.g., biphenylamines) using 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride as an intermediate have been reported, with isolation via chromatography .
Methodological Insight : Key steps include halogen exchange (e.g., Br to CF₃), methylation at the pyrazole nitrogen, and carbonyl chloride formation using reagents like thionyl chloride or oxalyl chloride.
Q. How can reaction conditions be optimized to improve yields of this compound?
Optimization often involves controlling temperature, solvent choice, and stoichiometry. In a study synthesizing pyrazole-carbonyl oxime esters, dropwise addition of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to a solution of benzaldehyde oxime and triethylamine in dichloromethane at 0–20°C improved yields to >75%. Reaction monitoring via TLC (eluent: ethyl acetate/petroleum ether = 1:2) ensured completion before purification by flash chromatography .
Advanced Consideration : Catalytic additives (e.g., DMAP) or microwave-assisted synthesis could further enhance reaction efficiency.
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with characteristic shifts for difluoromethyl (δ ~6.0–6.5 ppm, J = 54 Hz) and carbonyl chloride (δ ~160–170 ppm in ¹³C) groups .
- X-ray Crystallography : Used to resolve structural ambiguities, as demonstrated for related pyrazole-carbaldehyde derivatives .
- HRMS : Validates molecular weight and purity, with deviations <2 ppm .
Q. How should this compound be handled and stored to ensure stability?
Store sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl chloride group. Use anhydrous solvents (e.g., DCM, THF) during reactions. Safety protocols include PPE (gloves, goggles) and fume hoods due to its reactivity and potential toxicity .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from differences in reactant purity, solvent drying, or workup methods. For example, trace moisture can hydrolyze the carbonyl chloride, reducing yields. Reproducibility requires strict control of anhydrous conditions and reagent quality. Comparative studies using Karl Fischer titration to quantify solvent moisture may resolve such issues .
Q. What role does this compound play in developing bioactive derivatives?
It serves as a key intermediate for antifungal agents. For instance, coupling with benzaldehyde oxime produced (E)-O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oximes, which showed potent activity against Botrytis cinerea (EC₅₀ = 1.2 µg/mL) .
Advanced Application : Computational docking studies (e.g., with CYP51 enzyme) can guide structural modifications to enhance bioactivity.
Q. How are structural discrepancies addressed in derivatives of this compound?
Conflicting NMR or crystallographic data may arise from conformational flexibility or polymorphism. For example, X-ray analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planar pyrazole rings, resolving ambiguities in NOESY spectra .
Q. What analytical methods ensure purity for downstream applications?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% confirm purity.
- TGA/DSC : Assess thermal stability, critical for storage and reaction planning.
Q. Can computational modeling predict reactivity or stability of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitution at the carbonyl chloride. Solvent effects (e.g., PCM for DCM) improve accuracy. Studies on analogous compounds show good correlation between computed activation energies and experimental yields .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Exothermic Reactions : Use jacketed reactors with controlled cooling during chloride formation.
- Purification : Switch from flash chromatography to recrystallization (e.g., using hexane/ethyl acetate) for larger batches.
- Safety : Mitigate risks of gaseous byproducts (e.g., HCl) via scrubbers .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWAFHONKQTYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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